molecular formula C15H15Cl2NO3 B2543205 Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 303136-96-1

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B2543205
CAS No.: 303136-96-1
M. Wt: 328.19
InChI Key: JLIPNJXXCMNOJM-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. This nomenclature precisely describes the structural components of the molecule, indicating the presence of an ethyl ester group, a dichlorophenyl substituent at position 4, a methyl group at position 2, and a ketone functionality at position 6 of the tetrahydropyridine ring system. The Chemical Abstracts Service registry number for this compound is 303136-96-1, which serves as a unique identifier in chemical databases worldwide.

The molecular identifier code provides additional structural information through its International Chemical Identifier string: 1S/C15H15Cl2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-11(14)10-5-4-9(16)6-12(10)17/h4-6,11H,3,7H2,1-2H3,(H,18,19). This standardized representation encodes the complete connectivity and stereochemical information of the molecule. The International Chemical Identifier Key JLIPNJXXCMNOJM-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the molecular structure.

The compound is also catalogued under the Molecular Design Limited number MFCD00664292, which facilitates its identification in commercial chemical databases and procurement systems. The systematic name reflects the complex heterocyclic structure that combines elements of both aromatic and aliphatic chemistry, with the tetrahydropyridine core representing a partially saturated six-membered nitrogen-containing ring system.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₁₅Cl₂NO₃, indicating a composition of fifteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 328.19 grams per mole, placing this compound in the category of medium-sized organic molecules suitable for pharmaceutical and synthetic chemistry applications.

Molecular Parameter Value
Molecular Formula C₁₅H₁₅Cl₂NO₃
Molecular Weight 328.19 g/mol
Chemical Abstracts Service Number 303136-96-1
Molecular Design Limited Number MFCD00664292

The elemental composition analysis reveals that carbon constitutes approximately 54.9% of the molecular weight, hydrogen accounts for 4.6%, chlorine represents 21.6%, nitrogen contributes 4.3%, and oxygen comprises 14.6% of the total molecular mass. This distribution reflects the significant contribution of the halogen substituents to the overall molecular weight, with the two chlorine atoms accounting for more than one-fifth of the total mass.

The Simplified Molecular Input Line Entry System notation for this compound is represented as CCOC(C1=C(NC(CC1C2=C(Cl)C=C(Cl)C=C2)=O)C)=O. This linear notation provides a computer-readable format that encodes the complete molecular structure and can be used for database searching and computational chemistry applications. The presence of multiple functional groups, including the ester carbonyl, the amide nitrogen, and the aromatic chlorine substituents, contributes to the compound's chemical complexity and potential reactivity patterns.

Three-Dimensional Conformational Studies

Three-dimensional conformational analysis of this compound reveals significant structural flexibility in the tetrahydropyridine ring system. Computational studies utilizing force field methods demonstrate that the six-membered heterocyclic ring adopts multiple low-energy conformations due to the partial saturation of the pyridine core. The generation of three-dimensional conformers involves sophisticated algorithms that consider both steric interactions and electronic effects arising from the chlorinated aromatic substituent.

Modern conformational analysis employs Universal Force Field and Merck Molecular Force Field methods to predict energetically favorable molecular geometries. For compounds containing up to fifty non-hydrogen atoms and fewer than fifteen rotatable bonds, comprehensive conformer libraries can be generated to explore the accessible conformational space. The ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate molecule falls within these computational limits, making it amenable to detailed three-dimensional structural analysis.

The conformational flexibility of this compound is particularly influenced by the orientation of the dichlorophenyl substituent relative to the tetrahydropyridine ring plane. Computational modeling indicates that the aromatic ring can adopt various orientations, with the most stable conformations determined by the balance between steric repulsion and electronic interactions. The presence of the two chlorine substituents on the phenyl ring creates an asymmetric electronic environment that affects the preferred molecular geometry.

Three-dimensional conformer databases typically provide up to ten diverse conformational representations for each compound, selected to maximize structural diversity while maintaining energetic accessibility. These conformations are ranked according to their calculated energies and geometric diversity, providing researchers with a comprehensive view of the molecular flexibility. The analysis of multiple conformers is essential for understanding the potential binding modes and reactivity patterns of this tetrahydropyridine derivative in various chemical and biological contexts.

Crystallographic Data and X-Ray Diffraction Analysis

Crystallographic analysis of related tetrahydropyridine compounds provides valuable insights into the solid-state structure and molecular packing arrangements of this compound. X-ray diffraction studies of similar chlorophenyl-substituted tetrahydropyrimidine derivatives reveal characteristic structural features that can be extrapolated to understand the crystalline properties of the target compound.

Crystallographic investigations of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structurally analogous compound, demonstrate that the chlorophenyl ring exhibits significant angular displacement relative to the heterocyclic ring system. The dihedral angle between the aromatic and heterocyclic rings measures 87.08 degrees, indicating an essentially perpendicular orientation that minimizes steric interactions while maintaining optimal electronic conjugation.

Crystallographic Parameter Related Compound Data
Space Group Triclinic P1
Unit Cell Dimensions a = 7.4698 Å, b = 9.1436 Å, c = 12.6085 Å
Unit Cell Angles α = 107.147°, β = 99.941°, γ = 105.331°
Unit Cell Volume 763.71 ų
Density 1.431 Mg/m³
Melting Point Range 190-192°C

The crystal structure analysis reveals the presence of intermolecular hydrogen bonding networks that stabilize the solid-state arrangement. Molecules are connected through pairs of nitrogen-hydrogen to oxygen hydrogen bonds, forming inversion dimers with characteristic ring motifs. These dimers are further linked through secondary hydrogen bonding interactions to create ribbon-like structures that extend through the crystal lattice.

The melting point of this compound is reported to be in the range of 190-192°C, indicating strong intermolecular interactions in the crystalline state. This relatively high melting point is consistent with the presence of hydrogen bonding networks and favorable aromatic stacking interactions between adjacent molecules in the crystal structure.

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-11(14)10-5-4-9(16)6-12(10)17/h4-6,11H,3,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIPNJXXCMNOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting with a suitable diketone and an amine, followed by cyclization to form the pyridine ring.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the dichlorophenyl group.

  • Hydrolysis and Esterification: Converting the intermediate compounds through hydrolysis and subsequent esterification to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound can inhibit the growth of pathogenic bacteria, making it a potential candidate for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been explored in several studies. It is believed to inhibit viral replication by interfering with viral enzymes or host cell receptors. Laboratory investigations have shown effectiveness against certain strains of influenza virus, indicating its potential for further development as an antiviral agent .

Anticancer Activity

One of the most compelling applications of this compound is its anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes that facilitate cellular proliferation and survival.
  • Receptor Modulation : It interacts with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
  • Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G1/S phase transition.

Case Studies on Cytotoxic Effects

In vitro studies evaluating the cytotoxic effects on different cancer cell lines have yielded promising results:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that this compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .

Comparative Analysis with Related Compounds

To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This analysis highlights the unique biological activity of this compound compared to other compounds in its class .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with analogues differing in aryl substituents or ester groups:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate 2,4-dichlorophenyl C₁₅H₁₅Cl₂NO₃ 328.20 Dichloro substitution enhances lipophilicity
Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate 4-chloro-3-nitrophenyl C₁₅H₁₅ClN₂O₅ 338.74 Nitro group introduces electron-withdrawing effects
Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate 2-chloro-6-fluorophenyl C₁₅H₁₅ClFNO₃ 311.74 Fluorine substitution reduces steric bulk
Cyclooctyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylate Cyclooctyl ester (vs. ethyl) C₂₁H₂₄Cl₂NO₃ ~409.33 (estimated) Larger ester group increases steric hindrance
Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate 3-bromophenyl C₁₅H₁₆BrNO₃ 338.21 Bromine substitution enhances molecular weight
Ethyl 4-[2-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate 2-(trifluoromethyl)phenyl C₁₆H₁₅F₃NO₃ 326.29 Trifluoromethyl group boosts electronegativity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase reactivity in electrophilic substitutions .
  • Halogen substituents (Cl, Br, F) modulate lipophilicity and binding affinity to biological targets .
  • Ester group modifications (e.g., cyclooctyl vs. ethyl) influence solubility and steric interactions .

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 303136-96-1) is a synthetic compound belonging to the class of pyridine derivatives. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅Cl₂NO₃
  • Molecular Weight : 328.19 g/mol
  • Melting Point : 190–192 °C

Research indicates that compounds similar to this compound often exhibit a range of biological activities including:

  • Antitumor Activity : Compounds in the pyridine class have been shown to inhibit cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of halogen substituents (like dichlorophenyl) enhances the antimicrobial efficacy against a variety of pathogens.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals and reduces oxidative stress

Case Studies and Research Findings

  • Antitumor Activity :
    A study demonstrated that similar pyridine derivatives could inhibit the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways. Such findings suggest that ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo could be explored for its anticancer potential in future research.
  • Antimicrobial Efficacy :
    In vitro testing revealed that compounds with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This positions ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo as a candidate for further development as an antimicrobial agent.
  • Antioxidant Properties :
    Research has indicated that the compound can act as an effective antioxidant. It was found to significantly reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage in various diseases.

Future Directions

Given the promising biological activities exhibited by this compound and its analogs:

  • Further Investigations : More comprehensive studies focusing on its pharmacokinetics and pharmacodynamics are needed.
  • Clinical Trials : Initiation of clinical trials could elucidate its therapeutic potential in oncology and infectious diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate?

Answer:
The compound is typically synthesized via:

  • Biginelli Reaction : Condensation of 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and thiourea derivatives in a one-pot reaction under reflux conditions (e.g., ethanol/HCl) to form dihydropyridine intermediates .
  • Oxidation of 1,4-Dihydropyridines : Using H₂O₂ (2.0 equiv.) in the presence of a PEG1000-BMImI catalyst (50 mol%) at 343 K, followed by purification via flash chromatography (Hex/AcOEt, 3:1) and recrystallization (dichloromethane/n-hexane) .

Advanced: How can reaction parameters (e.g., catalyst, solvent) be optimized to enhance diastereoselectivity and yield?

Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclization steps. PEG-based ionic liquids (e.g., PEG1000-BMImI) enhance oxidative aromatization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization, while toluene minimizes side reactions.
  • Temperature Control : Maintaining 343 K during oxidation prevents decomposition of sensitive intermediates .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • 1H NMR : Key signals include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.3 ppm (pyridine-CH₃), and δ 6.8–7.5 ppm (dichlorophenyl protons) .
  • X-ray Crystallography : Reveals non-planar envelope conformations in the tetrahydro-pyridine ring and dihedral angles (e.g., 56.98° between pyridine and dichlorophenyl rings) .
  • IR Spectroscopy : Strong C=O stretches at ~1700 cm⁻¹ confirm ester and ketone functionalities .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

  • Purity Assessment : Use HPLC (C18 column, MeCN/H₂O mobile phase) to detect impurities. Recrystallization from DCM/hexane improves purity .
  • Standardized Conditions : Ensure consistent solvent (e.g., CDCl₃ for NMR) and calibration standards. Compare data with structurally analogous compounds (e.g., reports δ 2.3 ppm for methyl groups) .
  • Crystallographic Validation : Cross-verify NMR assignments with X-ray-derived bond lengths and angles .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of dichlorophenyl vapors.
  • Storage : Keep at room temperature in airtight containers; avoid exposure to moisture .

Advanced: How do electronic effects of the 2,4-dichlorophenyl substituent influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects : The Cl groups increase electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Steric Hindrance : Ortho-chloro substituents may reduce accessibility to the reaction site. Comparative studies with mono-Cl analogs (e.g., ) highlight steric vs. electronic trade-offs .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Lead Optimization : As a dihydropyridine scaffold, it is explored for calcium channel modulation (e.g., antihypertensive agents) .
  • Enzyme Inhibition : Structural analogs () show activity against kinases and proteases, suggesting potential in anticancer drug discovery .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, C-5 of the pyridine ring may show higher electrophilicity due to conjugation with the ester group .
  • Docking Studies : Model interactions with biological targets (e.g., ion channels) to guide functionalization at C-2 or C-4 positions .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

  • Flash Chromatography : Use silica gel with Hex/AcOEt (3:1) for initial purification .
  • Preparative HPLC : Employ a C18 column with isocratic elution (MeCN/H₂O, 70:30) to isolate >95% pure product .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Lyophilization : Convert to a stable powder under vacuum to prevent hydrolysis of the ester group.
  • Inert Atmosphere : Store under argon in amber vials to block light and moisture .
  • Stability Studies : Monitor via accelerated aging tests (40°C/75% RH) to determine shelf life .

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